molecular formula C8H6ClNO4 B6209589 2-chloro-5-methyl-3-nitrobenzoic acid CAS No. 154260-39-6

2-chloro-5-methyl-3-nitrobenzoic acid

Cat. No.: B6209589
CAS No.: 154260-39-6
M. Wt: 215.6
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Description

Strategic Importance of Halogenated and Nitrated Aromatic Carboxylic Acids

Halogenated and nitrated aromatic carboxylic acids are of particular strategic importance in organic synthesis. The presence of a halogen atom, such as chlorine, provides a reactive handle for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. nih.gov The nitro group, an electron-withdrawing substituent, not only influences the reactivity of the aromatic ring but also serves as a precursor to other functional groups, most notably amines, which are prevalent in pharmaceuticals and agrochemicals. chemrevlett.comrsc.org The synthesis of compounds bearing a nitro group is attractive due to their wide range of biological activities. chemrevlett.com

The Unique Architectural Features of 2-chloro-5-methyl-3-nitrobenzoic acid within Aromatic Synthesis

2-chloro-5-methyl-3-nitrobenzoic acid possesses a unique substitution pattern that makes it a valuable intermediate in aromatic synthesis. The molecule features a chlorine atom, a methyl group, and a nitro group positioned around the benzoic acid core. This specific arrangement of electron-withdrawing (chloro and nitro) and electron-donating (methyl) groups influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further substitution. libretexts.org The interplay of these substituents allows for regioselective transformations, making it a tailored building block for specific target molecules.

Interdisciplinary Relevance of Substituted Benzoic Acids in Chemical Sciences

The significance of substituted benzoic acids extends beyond organic synthesis into various interdisciplinary fields of chemical sciences. In medicinal chemistry, they are crucial scaffolds for the development of new therapeutic agents. guidechem.comnih.gov For instance, certain substituted benzoic acid derivatives have shown potential in modulating protein degradation pathways, which is relevant for anti-aging research. nih.gov In materials science, they are used as precursors for the synthesis of specialty polymers and coatings. chemimpex.com Furthermore, in environmental chemistry, halogenated and nitrated aromatic compounds are studied to understand the degradation of pollutants. chemimpex.com

Scope and Objectives of Advanced Research on 2-chloro-5-methyl-3-nitrobenzoic acid

Advanced research on 2-chloro-5-methyl-3-nitrobenzoic acid is focused on exploring its full potential as a synthetic intermediate. Key objectives include the development of novel and efficient synthetic routes to access this molecule and its derivatives. google.compatsnap.com Researchers are also investigating its reactivity in various chemical transformations to synthesize new compounds with potential biological or material applications. Understanding the influence of its unique substitution pattern on its chemical and physical properties, such as its crystal structure and intermolecular interactions, is another area of active investigation. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of 2-chloro-5-methyl-3-nitrobenzoic acid and related compounds.

Property2-chloro-5-methyl-3-nitrobenzoic acid2-chloro-5-nitrobenzoic acid
CAS Number 154260-39-6 bldpharm.com2516-96-3 scbt.com
Molecular Formula C8H6ClNO4 uni.luC7H4ClNO4 scbt.com
Molecular Weight 215.59 g/mol 201.56 g/mol scbt.com
Physical Form Solid sigmaaldrich.comPale yellow crystalline solid nbinno.com
Melting Point Not available165-168 °C chemicalbook.com
Purity 95% sigmaaldrich.comNot specified
Storage Sealed in dry, room temperature sigmaaldrich.comSealed in dry, room temperature chemicalbook.com

Detailed Research Findings

Recent research has focused on the synthesis and characterization of 2-chloro-5-methyl-3-nitrobenzoic acid and its analogs. For example, a production process for 2-chloro-5-nitrobenzoic acid has been developed involving the nitration of o-chlorobenzoic acid, followed by alkali dissolution and acid precipitation, achieving a purity of not less than 99.5% and a yield of over 85%. google.compatsnap.com The synthesis of the methyl ester of 2-chloro-5-nitrobenzoic acid has also been reported. sigmaaldrich.comnih.gov

Studies on substituted benzoic acids have highlighted the importance of intramolecular hydrogen bonds and other non-covalent interactions in determining their acidity and crystal packing. researchgate.netrsc.org The self-association of substituted benzoic acids in solution has been investigated using spectroscopic and computational methods, revealing the formation of hydrogen-bonded dimers and other associates. ucl.ac.ukscispace.com These studies are crucial for understanding and controlling crystallization processes. ucl.ac.uk

The reactivity of the functional groups on substituted benzoic acids allows for a wide range of transformations. The carboxyl group can be converted to esters, amides, and acid chlorides. guidechem.com The halogen and nitro groups can also participate in various reactions, making these compounds versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. guidechem.comnbinno.comchemicalbook.com

Properties

CAS No.

154260-39-6

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Comprehensive Retrosynthetic Analysis of the 2-chloro-5-methyl-3-nitrobenzoic acid Scaffold

A retrosynthetic analysis of 2-chloro-5-methyl-3-nitrobenzoic acid deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection points involve the carboxylic acid group and the nitro group.

Figure 1: Retrosynthetic Analysis of 2-chloro-5-methyl-3-nitrobenzoic acid

One logical retrosynthetic pathway begins with the disconnection of the carboxylic acid group, leading to a substituted toluene (B28343) derivative. This can be envisioned through a functional group interconversion from a methyl group, suggesting 2-chloro-1-methyl-3-nitrobenzene as a key intermediate. This intermediate can be further simplified by disconnecting the nitro group, which points to 2-chloro-5-methylaniline (B1583412) as a plausible starting material. Alternatively, the nitro group could be introduced prior to the chlorination or manipulation of the methyl group.

Another viable retrosynthetic approach involves the initial formation of a substituted benzoic acid. For instance, starting with 2-chloro-5-methylbenzoic acid, a nitration step could introduce the nitro group at the 3-position. The synthesis of 2-chloro-5-methylbenzoic acid itself can be traced back to simpler precursors like 2-chloro-5-methyltoluene through oxidation of the methyl group.

Contemporary Approaches for the Construction of the 2-chloro-5-methyl-3-nitrobenzoic acid Core

Modern synthetic strategies for constructing the 2-chloro-5-methyl-3-nitrobenzoic acid core primarily revolve around electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation reactions.

Electrophilic Aromatic Substitution Strategies for Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone for introducing substituents onto the aromatic ring. msu.edumasterorganicchemistry.com In the context of synthesizing 2-chloro-5-methyl-3-nitrobenzoic acid, nitration is a key EAS reaction.

The nitration of a substituted benzene (B151609) ring is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The regiochemical outcome of the nitration is directed by the existing substituents on the aromatic ring. For a precursor like 2-chloro-5-methylbenzoic acid, the carboxylic acid group is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The interplay of these directing effects, along with steric hindrance, will determine the position of the incoming nitro group.

For instance, the nitration of o-chlorobenzoic acid is a known method to produce nitro-substituted chlorobenzoic acids. patsnap.comprepchem.com A mixture of nitric and sulfuric acids is added to o-chlorobenzoic acid, controlling the temperature to prevent the formation of undesired by-products. prepchem.com This reaction typically yields a mixture of isomers, including 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. patsnap.com

Nucleophilic Aromatic Substitution Paradigms in Related Methyl-Nitrated Aromatic Systems

Nucleophilic aromatic substitution (SNA) offers an alternative route for introducing substituents, particularly in cases where the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of a nitro group ortho or para to a leaving group, such as a halide, strongly activates the ring towards nucleophilic attack. wikipedia.org

While not a direct method to synthesize the target compound from simple precursors, SNA principles are relevant in the chemistry of related methyl-nitrated aromatic systems. For example, if a precursor containing a leaving group at the 2-position and nitro groups at the 3- and 5-positions were available, a nucleophile could potentially displace the leaving group. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org

Carboxylation and Oxidation Reactions in the Context of Halogenated Nitro-Toluene Precursors

The introduction of the carboxylic acid group is a critical step in the synthesis. This can be achieved through the oxidation of a benzylic methyl group or by carboxylation of an organometallic intermediate.

The oxidation of a methyl group on a halogenated nitrotoluene precursor, such as 2-chloro-1-methyl-5-nitrobenzene, is a direct route to the corresponding benzoic acid. organic-chemistry.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.combrainly.in The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve high yields and avoid side reactions. For example, the oxidation of substituted toluenes to benzoic acids can be achieved using molecular oxygen in the presence of catalysts. organic-chemistry.org

Another powerful method for introducing a carboxylic acid group is the carboxylation of a Grignard reagent. libretexts.org This involves reacting an aryl magnesium halide with carbon dioxide, followed by an acidic workup. For instance, if 2-chloro-3-nitro-5-methylbromobenzene were prepared, its conversion to the corresponding Grignard reagent and subsequent reaction with CO₂ would yield 2-chloro-5-methyl-3-nitrobenzoic acid. However, the presence of the nitro group can be problematic for Grignard reagent formation.

Catalytic Systems and Optimized Reaction Conditions for Regioselective Synthesis

Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted aromatic compounds. The choice of catalysts and the optimization of reaction conditions are crucial for directing the reaction towards the desired isomer.

In electrophilic substitution reactions, the catalyst plays a key role in generating the active electrophile. msu.edu For nitration, the concentration of sulfuric acid and the reaction temperature are critical parameters to control the rate and selectivity. prepchem.com In some cases, alternative nitrating agents or catalyst systems can offer improved regioselectivity.

For oxidation reactions, various catalytic systems have been developed to improve efficiency and selectivity. For instance, cobalt-based catalysts in combination with bromide compounds have been used for the liquid-phase oxidation of aromatic compounds with molecular oxygen. google.com The optimization of parameters such as catalyst loading, temperature, and pressure is essential for maximizing the yield of the desired carboxylic acid. google.com

The table below summarizes some optimized reaction conditions for related transformations.

Reaction TypePrecursorReagents and ConditionsProductReference
Nitrationo-Chlorobenzoic acidConcentrated H₂SO₄, HNO₃, Temperature controlled at 30-40°C2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid google.com
OxidationToluene derivativesCo(OAc)₂/NaBr/AcOH, O₂, radical initiatorSubstituted benzoic acids organic-chemistry.org
Amide SynthesisCarboxylic acids, aminesCuCl₂, DMAP, ITC, DMF, room temperatureAmides rsc.org

Sustainable and Green Chemistry Methodologies in the Preparation of Aromatic Carboxylic Acids

The principles of green chemistry are increasingly being applied to the synthesis of aromatic carboxylic acids to minimize environmental impact. numberanalytics.com This includes the use of greener solvents, renewable feedstocks, and more efficient catalytic systems.

One area of focus is the development of environmentally benign oxidation methods. The use of air or molecular oxygen as the oxidant is highly desirable as it is abundant and produces water as the only byproduct. acs.org Catalyst-free and initiator-free oxidation of aldehydes to carboxylic acids using ambient air has been reported, demonstrating a practical and environmentally friendly approach. acs.org

The use of carbon dioxide (CO₂) as a C1 feedstock for carboxylation reactions is another key aspect of green chemistry. rsc.orgrsc.org While the carboxylation of Grignard reagents is a well-established method, research is ongoing to develop more sustainable alternatives that avoid the use of stoichiometric organometallic reagents. For instance, catalytic methods for the remote carboxylation of halogenated hydrocarbons with CO₂ have been developed. nih.govrepec.org

Furthermore, the use of water as a solvent in organic synthesis is a significant step towards greener processes. mdpi.com Selenium-catalyzed oxidation of aldehydes to carboxylic acids in water has been demonstrated as an eco-friendly protocol. mdpi.com

The development of one-pot or cascade reactions, where multiple synthetic steps are performed in a single reaction vessel, can also contribute to a more sustainable process by reducing waste and energy consumption. rsc.org

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Reactivity Profiles of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a primary site for reactions such as esterification, amidation, and anhydride formation, typically requiring activation to enhance its electrophilicity. It can also undergo decarboxylation under certain conditions.

Esterification, Amidation, and Anhydride Formation via Carboxylic Acid Activation

The carboxylic acid moiety of 2-chloro-5-methyl-3-nitrobenzoic acid can be converted into esters, amides, and anhydrides. These transformations generally require the activation of the carboxyl group to overcome its relatively low electrophilicity.

Esterification: The direct reaction with an alcohol to form an ester is often slow and requires an acid catalyst and heat. For nitro-substituted benzoic acids, methods such as heating with an alcohol in the presence of a strong acid like sulfuric acid can be employed. google.comguidechem.com A common procedure involves refluxing the carboxylic acid in methanol with a catalytic amount of concentrated H2SO4. guidechem.com

Amidation: The formation of amides from carboxylic acids and amines is a fundamental transformation. Direct reaction is generally not feasible and requires the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative. researchgate.net A standard laboratory method involves first converting the carboxylic acid to its corresponding acyl chloride. This is achieved by reacting 2-chloro-5-methyl-3-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comnih.goviucr.org The resulting highly reactive acyl chloride is then treated with an amine to form the amide bond. nih.goviucr.org Alternatively, various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI), can facilitate direct amide bond formation under milder conditions.

Anhydride Formation: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid, typically through dehydration at high temperatures or by reacting the carboxylic acid with a dehydrating agent. A more common approach is the formation of mixed anhydrides, which are valuable reactive intermediates.

Table 1: Common Reagents for Carboxylic Acid Activation and Subsequent Reactions

Transformation Activating/Coupling Reagent Subsequent Nucleophile Product Type
Esterification Sulfuric Acid (H₂SO₄) Alcohol (e.g., Methanol) Ester
Amidation Thionyl Chloride (SOCl₂) Amine (Primary or Secondary) Amide

Decarboxylation Mechanisms and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), from aryl carboxylic acids is typically a challenging reaction that requires high temperatures or catalytic systems. The stability of the C(aryl)-C(carboxyl) bond makes this process energetically demanding. nih.gov

For nitrobenzoic acids, thermal decarboxylation can be achieved, though often at high temperatures (200-250°C) in high-boiling solvents like glycerol. oup.com The mechanism can vary depending on the position of the substituents. The presence of an ortho-nitro group can influence the reaction pathway, potentially proceeding through an S_E2 mechanism involving a chelated transition state. oup.com In contrast, meta and para isomers are suggested to follow a unimolecular S_E1 mechanism. oup.com

Modern catalytic methods have been developed to facilitate decarboxylation under milder conditions. These can include metal-catalyzed processes, such as those using copper or iridium catalysts, which can proceed at lower temperatures. researchgate.net Photocatalytic methods have also emerged as a means to achieve decarboxylative functionalization. nih.govresearchgate.net These advanced methods often generate an aryl radical or an organometallic intermediate that can be trapped or further functionalized. nih.gov

Transformation Chemistry at the Aryl Halide Center (Chlorine)

The chlorine atom attached to the aromatic ring is a key site for substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Carbon

The benzene (B151609) ring of 2-chloro-5-methyl-3-nitrobenzoic acid is activated towards nucleophilic aromatic substitution (S_NAr) due to the presence of the strongly electron-withdrawing nitro group. libretexts.org For an S_NAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orglibretexts.org In this molecule, the nitro group is ortho to the chlorine, which strongly facilitates the reaction.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it. libretexts.orglibretexts.org In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring. libretexts.org

This reaction allows for the substitution of the chlorine atom with various nucleophiles, such as amines, alkoxides, and hydroxides. guidechem.comelsevierpure.com For instance, microwave-assisted amination with various aliphatic and aromatic amines has been shown to proceed regioselectively and in high yields without the need for a catalyst. elsevierpure.comsigmaaldrich.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl chloride position. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, specialized catalyst systems have been developed to facilitate these transformations effectively. wikipedia.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This reaction could be used to couple 2-chloro-5-methyl-3-nitrobenzoic acid with various aryl or vinyl boronic acids. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.org

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, often employing bulky, electron-rich phosphine ligands. wikipedia.orgresearchgate.net It provides a powerful alternative to classical methods for synthesizing aryl amines. wikipedia.org

C-O Bond Formation: Similarly, the Buchwald-Hartwig ether synthesis can be used to form carbon-oxygen bonds, creating aryl ethers from aryl halides and alcohols.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura Coupling Boronic Acid (R-B(OH)₂) C-C Pd Catalyst (e.g., Pd(PPh₃)₄), Base
Buchwald-Hartwig Amination Amine (R₂NH) C-N Pd Catalyst, Phosphine Ligand, Base

Chemical Transformations Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group (-NH₂).

The reduction of an aromatic nitro group is one of the most common and useful reactions in organic synthesis. masterorganicchemistry.com This transformation can be achieved using a variety of reagents and conditions. A widely used method is catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Alternatively, the reduction can be accomplished using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this conversion. commonorganicchemistry.com The choice of reducing agent can be important, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. For instance, catalytic hydrogenation with Pd/C can sometimes also lead to the reduction of the aryl chloride (hydrodehalogenation), so milder or more selective reagents might be preferred in certain contexts. commonorganicchemistry.com The reduction can also proceed via a hydroxylamine intermediate (R-NHOH). wikipedia.org

The resulting amino group significantly alters the electronic properties of the aromatic ring and serves as a key functional handle for further derivatization, such as diazotization or acylation.

Table 3: Common Methods for Nitro Group Reduction

Reagent/Method Typical Conditions Product Notes
Catalytic Hydrogenation H₂, Pd/C or Raney Ni Amine (-NH₂) Can sometimes reduce other functional groups like aryl halides. commonorganicchemistry.com
Metal in Acid Fe, Sn, or Zn with HCl Amine (-NH₂) Classic and robust method. masterorganicchemistry.com

Role of the Nitro Group in Directing Aromatic Substitution and Activation

The nitro group (—NO₂) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring in 2-chloro-5-methyl-3-nitrobenzoic acid through both inductive and resonance effects. youtube.comvedantu.comlibretexts.org

Electrophilic Aromatic Substitution (EAS): In the context of EAS, the nitro group is strongly deactivating, making the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles by a factor of roughly a million compared to benzene. libretexts.orgmsu.edu This deactivation stems from the powerful electron-withdrawing nature of the nitro group, which pulls electron density from the ring. The resonance effect is particularly significant, creating partial positive charges at the ortho and para positions relative to the nitro group. vedantu.comquora.comquora.com Consequently, the nitro group acts as a meta-director, guiding incoming electrophiles to the positions that are least deactivated. youtube.comvedantu.com

In 2-chloro-5-methyl-3-nitrobenzoic acid, the ring is substituted with two deactivating, meta-directing groups (—NO₂, —COOH) and two ortho, para-directing groups (—CH₃, which is activating, and —Cl, which is deactivating). The combined effect of the strong deactivating groups makes EAS reactions very difficult to achieve. If a reaction were to occur, the regiochemical outcome would be determined by the interplay of these directing effects.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a suitable leaving group, such as the chlorine atom in this molecule. nih.govlibretexts.orglibretexts.org The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org In 2-chloro-5-methyl-3-nitrobenzoic acid, the nitro group at the 3-position is ortho to the chloro substituent at the 2-position, providing potent activation for the displacement of the chloride ion by nucleophiles. libretexts.org

Reactivity of the Methyl Group on the Aromatic Ring

Side-Chain Oxidation Reactions to Aldehyde and Carboxylic Acid

The methyl group attached to the aromatic ring at the 5-position is a benzylic carbon, making it susceptible to oxidation reactions. masterorganicchemistry.comchemistrysteps.com This reactivity provides a pathway to synthesize dicarboxylic acid derivatives from 2-chloro-5-methyl-3-nitrobenzoic acid.

Vigorous oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot chromic acid (H₂Cr₂O₇), can fully oxidize the benzylic methyl group to a carboxylic acid. masterorganicchemistry.comchemistrysteps.com This transformation requires the presence of at least one benzylic hydrogen, a condition met by the methyl group. chemistrysteps.com The reaction would convert 2-chloro-5-methyl-3-nitrobenzoic acid into 2-chloro-3-nitrobenzene-1,5-dicarboxylic acid. Research on the oxidation of various nitrotoluene derivatives confirms that the methyl group can be effectively oxidized to a carboxylic acid in the presence of a nitro group using reagents like nitric acid under elevated temperature and pressure or catalytic air oxidation. researchgate.netgoogle.com

Oxidation of the methyl group to the intermediate aldehyde stage is more challenging due to the aldehyde's susceptibility to further oxidation. Achieving this transformation would require milder, more controlled oxidizing conditions.

Oxidizing AgentProductReaction ConditionsReferences
Potassium Permanganate (KMnO₄)Carboxylic AcidHot, alkaline solution masterorganicchemistry.comchemistrysteps.com
Chromic Acid (H₂Cr₂O₇)Carboxylic AcidHot, acidic solution masterorganicchemistry.com
Nitric Acid (HNO₃)Carboxylic AcidElevated temperature and pressure google.com
Air / NAPI, Co(OAc)₂, Mn(OAc)₂Carboxylic Acid130°C, 10 atm air researchgate.net

Halogenation and Benzylic Functionalization Strategies

The benzylic hydrogens of the methyl group can be substituted via free-radical halogenation, providing a versatile handle for further synthetic modifications. The Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light, is a standard method for selective benzylic bromination. masterorganicchemistry.comchemistrysteps.com

This reaction proceeds through a free-radical chain mechanism. An initiator generates a bromine radical, which then abstracts a hydrogen atom from the benzylic position. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comchemistrysteps.com The benzylic radical then reacts with NBS or Br₂ to form the bromomethyl product and regenerate a bromine radical, continuing the chain. This process would convert the methyl group of 2-chloro-5-methyl-3-nitrobenzoic acid into a bromomethyl group. Studies and patents involving the bromination of nitrotoluene derivatives confirm the compatibility of the nitro group with these radical conditions. scientificupdate.comgoogle.com

A primary challenge in benzylic halogenation is controlling the reaction to prevent over-halogenation, which can lead to the formation of dibromo- and tribromomethyl byproducts. scientificupdate.com The resulting 2-chloro-5-(bromomethyl)-3-nitrobenzoic acid is a valuable intermediate, as the benzylic bromide is a good leaving group, readily displaced by various nucleophiles to introduce a wide range of functional groups.

Chemo- and Regioselectivity Control in Reactions of 2-chloro-5-methyl-3-nitrobenzoic acid

The multifunctional nature of 2-chloro-5-methyl-3-nitrobenzoic acid presents both challenges and opportunities in synthetic chemistry, where controlling chemo- and regioselectivity is paramount.

Chemoselectivity: Achieving chemoselectivity involves targeting one functional group for reaction while leaving others intact.

Nitro Group Reduction: As discussed in section 3.3.1, the selective reduction of the nitro group is a common objective. Metal-acid systems (Fe/HCl) or specific catalytic hydrogenation conditions (H₂/Raney Ni) are employed to reduce the nitro group to an amine without causing dehalogenation or reduction of the carboxylic acid. commonorganicchemistry.commasterorganicchemistry.com

Benzylic Oxidation vs. Ring Substitution: The oxidation of the side-chain methyl group requires strong oxidizing conditions (e.g., hot KMnO₄) masterorganicchemistry.com, which are distinct from the conditions required for either electrophilic or nucleophilic aromatic substitution.

Aromatic Substitution vs. Benzylic Substitution: The reaction pathway is dictated by the reagents. Nucleophilic aromatic substitution of the chlorine atom is promoted by nucleophiles and activated by the ortho nitro group. libretexts.orglibretexts.org Electrophilic aromatic substitution, while difficult, requires strong electrophiles. In contrast, substitution at the benzylic position is achieved under free-radical conditions (e.g., NBS, light). masterorganicchemistry.com

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs.

Electrophilic Aromatic Substitution: The molecule has one unsubstituted carbon on the aromatic ring (C-6). The directing effects of the existing substituents converge on this position. The methyl group (ortho, para-directing) directs to C-6. The chloro group (ortho, para-directing) directs to its para position, which is C-6. The nitro and carboxylic acid groups (meta-directing) also direct towards C-6 relative to their own positions. Therefore, any potential EAS reaction would be highly regioselective for the C-6 position. jove.com

Nucleophilic Aromatic Substitution: The most likely site for nucleophilic attack is the carbon bearing the chlorine atom (C-2). This position is strongly activated by the ortho-nitro group, which can effectively stabilize the negative charge of the Meisenheimer intermediate. libretexts.org The other positions are not activated for nucleophilic attack.

Advanced Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes for reactions involving 2-chloro-5-methyl-3-nitrobenzoic acid.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride by a nucleophile proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the electron-deficient carbon atom at C-2, which is bonded to the chlorine. This forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org The aromaticity of the ring is temporarily lost.

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the ring and, critically, onto the oxygen atoms of the ortho-nitro group. This resonance stabilization is the key reason for the activation provided by the nitro group. libretexts.orglibretexts.org

Elimination: The aromaticity is restored as the leaving group (chloride ion) is expelled, yielding the final substitution product. The addition step is typically the rate-determining step of the reaction. nih.gov

Mechanism of Benzylic Bromination: This reaction follows a free-radical chain mechanism. masterorganicchemistry.com

Initiation: A radical initiator (like AIBN or light) causes the homolytic cleavage of a weak bond to produce initial radicals. In the case of NBS, this leads to the formation of a low concentration of bromine radicals (Br•). chemistrysteps.com

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group to form HBr and a resonance-stabilized benzylic radical. Second, this benzylic radical reacts with a bromine source (Br₂ generated from NBS and HBr, or NBS itself) to form the benzylic bromide product and a new bromine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

Derivatization Chemistry and Applications in Advanced Organic Synthesis

Synthesis of Structurally Diversified Derivatives and Analogs

The inherent reactivity of the functional groups on 2-chloro-5-methyl-3-nitrobenzoic acid allows for the synthesis of a wide array of structurally diversified derivatives. The carboxylic acid moiety is a prime site for modification. For instance, it can be readily converted to its corresponding acid chloride, typically by treatment with reagents like thionyl chloride. guidechem.com This activated intermediate serves as a versatile precursor for the synthesis of esters and amides. guidechem.comsigmaaldrich.com The reaction of the acid chloride with various alcohols or amines leads to the formation of a broad spectrum of ester and amide derivatives, respectively.

Furthermore, the nitro group can undergo reduction to an amino group, opening up another avenue for derivatization. This transformation is commonly achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride. The resulting amino group can then be subjected to a variety of reactions, including diazotization followed by substitution, acylation, and alkylation, to introduce further structural diversity.

The chloro substituent, while generally less reactive towards nucleophilic aromatic substitution, can be replaced under specific conditions, further expanding the range of possible derivatives.

A summary of key transformations is presented in the table below:

Starting MaterialReagent(s)Product TypeReference
2-chloro-5-methyl-3-nitrobenzoic acidThionyl chlorideAcid chloride guidechem.com
Acid chloride derivativeAlcohols/AminesEsters/Amides guidechem.comsigmaaldrich.com
2-chloro-5-methyl-3-nitrobenzoic acidReducing agents (e.g., Pd/C, H₂)Amino derivative google.com
Amino derivativeVarious electrophilesAcylated/Alkylated amines

These derivatization strategies enable the generation of a library of compounds with tailored electronic and steric properties, which are essential for various applications in medicinal chemistry and materials science.

Utility as a Synthon for the Construction of Complex Heterocyclic Compounds

The strategic placement of reactive functional groups makes 2-chloro-5-methyl-3-nitrobenzoic acid an invaluable synthon for the synthesis of complex heterocyclic compounds. The presence of ortho- and meta-directing groups allows for regioselective reactions, guiding the formation of specific ring systems.

For example, the corresponding amino derivative, 2-amino-5-methyl-3-chlorobenzoic acid, can serve as a precursor for the synthesis of various heterocyclic scaffolds. google.com The amino and carboxylic acid functionalities can participate in condensation reactions with appropriate bifunctional reagents to construct rings such as benzoxazinones or quinazolinones.

Moreover, the reactivity of the chloro and nitro groups can be harnessed in cyclization reactions. For instance, intramolecular nucleophilic substitution of the chloro group by a suitably positioned nucleophile, often generated from the reduction of the nitro group, can lead to the formation of nitrogen-containing heterocycles. The versatility of this synthon is a testament to its importance in synthetic organic chemistry.

Integration of 2-chloro-5-methyl-3-nitrobenzoic acid in Multi-Step Total Synthesis Endeavors

While specific examples detailing the integration of 2-chloro-5-methyl-3-nitrobenzoic acid in the total synthesis of complex natural products are not extensively documented in readily available literature, its analogs, such as 2-chloro-5-nitrobenzoic acid, have been utilized in significant synthetic campaigns. chemicalbook.comprepchem.comrsc.orgpatsnap.comgoogle.combldpharm.comgoogle.comgoogleapis.comnih.gov The principles guiding its use can be inferred from the applications of these closely related structures.

In the context of multi-step synthesis, this class of compounds often serves as a key building block, introducing a substituted aromatic ring with functionalities that can be elaborated upon in subsequent steps. For example, the synthesis of mycoplanecin A, a potent antitubercular agent, involved the use of complex amino acid building blocks, highlighting the importance of functionalized precursors in constructing such intricate molecules. acs.org The strategic incorporation of a substituted benzoic acid derivative allows for the controlled assembly of molecular complexity, ultimately leading to the target natural product. The ability to perform selective transformations on the different functional groups is crucial for the successful execution of a lengthy synthetic sequence.

Development of Novel Molecular Scaffolds for Chemical and Material Sciences

The unique electronic and structural features of 2-chloro-5-methyl-3-nitrobenzoic acid and its derivatives make them attractive candidates for the development of novel molecular scaffolds with applications in chemical and material sciences. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, chloro) groups on the aromatic ring can lead to interesting photophysical and electronic properties.

Derivatives of this benzoic acid can be incorporated into larger conjugated systems to create organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through derivatization is a key advantage in the design of new materials.

Furthermore, the structural rigidity of the aromatic core, combined with the potential for introducing various functional groups, makes this scaffold suitable for the construction of host molecules in supramolecular chemistry. These molecules can be designed to selectively bind to guest species, with potential applications in sensing, catalysis, and drug delivery. For instance, a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, has been used as a precursor in the synthesis of benzothiazinones, a promising class of antitubercular agents. nih.govresearchgate.net This highlights the role of such scaffolds in developing new therapeutic agents. The ability to form hydrogen-bonded dimers and other supramolecular assemblies is also a notable feature. nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Methyl 3 Nitrobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloro-5-methyl-3-nitrobenzoic acid in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR experiments are employed to assign every proton and carbon atom in the molecule, providing insights into its connectivity and spatial arrangement.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

The complexity of the substitution pattern on the benzene (B151609) ring of 2-chloro-5-methyl-3-nitrobenzoic acid necessitates the use of two-dimensional NMR techniques for complete structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-chloro-5-methyl-3-nitrobenzoic acid, COSY would show correlations between the aromatic protons, allowing for their relative positions on the ring to be determined.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals of the aromatic CH groups and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying the quaternary carbons, such as the one bearing the carboxylic acid group, the nitro group, and the chlorine atom, by observing their correlations with nearby protons. For instance, the protons of the methyl group would show a correlation to the C5 carbon, and the aromatic protons would show correlations to the carboxyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of 2-chloro-5-methyl-3-nitrobenzoic acid, NOESY can help to confirm the substitution pattern by showing through-space interactions between the methyl protons and the adjacent aromatic proton.

The expected ¹H and ¹³C NMR chemical shifts for 2-chloro-5-methyl-3-nitrobenzoic acid can be predicted based on the electronic effects of the substituents. The electron-withdrawing nature of the nitro and carboxylic acid groups would deshield the aromatic protons and carbons, shifting their signals to a higher frequency (downfield). Conversely, the methyl group is weakly electron-donating.

Table 1: Predicted NMR Data for 2-chloro-5-methyl-3-nitrobenzoic acid

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4 8.1 - 8.3 -
H6 7.9 - 8.1 -
CH₃ 2.4 - 2.6 20 - 22
C1 (COOH) - 165 - 168
C2 (Cl) - 135 - 138
C3 (NO₂) - 148 - 151
C4 - 128 - 130
C5 (CH₃) - 140 - 143
C6 - 125 - 127
COOH 10.0 - 13.0 165 - 168

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Solid-State NMR Spectroscopy for Crystal and Amorphous State Analysis

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe its conformation and packing in the crystalline and amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can distinguish between different polymorphs (crystal forms) of 2-chloro-5-methyl-3-nitrobenzoic acid, as the chemical shifts of the carbon and nitrogen atoms are sensitive to the local electronic environment, which is influenced by the crystal packing. Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in 2-chloro-5-methyl-3-nitrobenzoic acid and the nature of intermolecular interactions, particularly hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹, indicative of hydrogen bonding.

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700-1730 cm⁻¹. The position of this band can be influenced by dimerization through hydrogen bonding.

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected to appear around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-Cl stretching vibrations, which are typically found in the lower frequency region of the spectrum.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the vibrations of the aromatic ring. The combination of both techniques allows for a more complete vibrational analysis.

Table 2: Characteristic Vibrational Frequencies for 2-chloro-5-methyl-3-nitrobenzoic acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1730
Nitro Group Asymmetric NO₂ stretch 1520 - 1560
Nitro Group Symmetric NO₂ stretch 1345 - 1385
Aromatic Ring C=C stretches 1400 - 1600
Methyl Group C-H stretches 2850 - 3000
C-Cl Bond C-Cl stretch 600 - 800

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion of 2-chloro-5-methyl-3-nitrobenzoic acid, which in turn confirms its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions from the sample.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information. For 2-chloro-5-methyl-3-nitrobenzoic acid, characteristic fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group.

Loss of a water molecule (H₂O).

Decarboxylation, leading to the loss of CO₂.

Loss of the nitro group (NO₂).

Loss of a chlorine atom (Cl•).

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. For 2-chloro-5-methyl-3-nitrobenzoic acid, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the planarity of the benzene ring and the orientation of the substituents.

Crucially, SCXRD elucidates the crystal packing, showing how the molecules arrange themselves in the crystal lattice. This is largely governed by intermolecular interactions such as hydrogen bonding and π-π stacking. In the case of 2-chloro-5-methyl-3-nitrobenzoic acid, the carboxylic acid groups are expected to form hydrogen-bonded dimers, a common motif for carboxylic acids in the solid state. The analysis of the crystal packing is vital for understanding the physical properties of the material, such as its melting point and solubility.

Quantum Chemical Modeling and Computational Studies

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the electronic structure and properties of 2-chloro-5-methyl-3-nitrobenzoic acid.

Computational studies can be used to:

Optimize the molecular geometry: DFT calculations can predict the lowest energy conformation of the molecule, which can be compared with the experimental structure obtained from SCXRD.

Predict NMR and vibrational spectra: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the assignment of experimental spectra.

Analyze the electronic properties: DFT can be used to calculate properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information provides insights into the reactivity of the molecule.

Study intermolecular interactions: The strength and nature of hydrogen bonds and other non-covalent interactions can be quantified using computational methods.

By combining advanced spectroscopic techniques with quantum chemical modeling, a comprehensive understanding of the structural, electronic, and dynamic properties of 2-chloro-5-methyl-3-nitrobenzoic acid can be achieved.

Density Functional Theory (DFT) for Electronic Structure, Vibrational Frequencies, and NMR Chemical Shift Predictions

Density Functional Theory (DFT) serves as a powerful tool for predicting the molecular properties of substituted benzoic acids. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., aug-cc-pVDZ), are utilized to optimize molecular geometries and predict electronic structures. chemrxiv.org For instance, in studies of related nitrobenzoic acid isomers, DFT has been instrumental in understanding how different substituents, such as a chlorine atom versus a methyl group, influence the crystal structure and intermolecular interactions. chemrxiv.org

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. For many substituted benzoic acids, DFT calculations have been used to determine these orbital energies, which are key inputs for predicting reaction pathways, such as electrophilic aromatic substitution. mdpi.com The calculated HOMO-LUMO gap also provides insights into the molecule's stability and potential for electronic transitions. aip.org

Vibrational frequency analysis through DFT allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures. For example, in the analysis of 2-chloro-5-nitrobenzonitrile, a related compound, DFT calculations helped in the assignment of fundamental vibrational modes. researchgate.net The characteristic stretching frequencies of the carboxylic acid group (C=O and O-H), the nitro group (NO2), and the carbon-chlorine (C-Cl) bond in 2-chloro-5-methyl-3-nitrobenzoic acid could be accurately predicted using these methods.

Furthermore, DFT is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated. These predictions are invaluable for interpreting experimental NMR data and confirming the substitution pattern on the aromatic ring. For example, the chemical shifts of protons and carbons in methyl 2-chloro-5-nitrobenzoate have been a subject of interest for assignment. chegg.com

Table 1: Representative Predicted Spectroscopic Data for a Substituted Nitrobenzoic Acid Analog using DFT

ParameterPredicted Value
HOMO Energy-7.90 eV
LUMO Energy-3.50 eV
C=O Stretch (IR)~1720 cm⁻¹
NO₂ Symmetric Stretch (IR)~1350 cm⁻¹
¹³C Chemical Shift (COOH)~168 ppm

Note: The data in this table is illustrative and based on typical values for related nitrobenzoic acids. Specific values for 2-chloro-5-methyl-3-nitrobenzoic acid would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a vital computational technique for exploring the conformational landscape of flexible molecules like 2-chloro-5-methyl-3-nitrobenzoic acid. The rotation around the C-C bond connecting the carboxylic acid group to the benzene ring, as well as the orientation of the nitro group, can lead to different conformers with varying energies and properties.

MD simulations, by solving Newton's equations of motion for the atoms in the molecule over time, can map out the potential energy surface and identify the most stable conformations. These simulations can reveal the dynamics of intramolecular hydrogen bonding, which can play a significant role in determining the preferred conformation. For instance, studies on the conformational equilibria of substituted benzamides have utilized computational methods to determine the relative energies of different conformers. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For a molecule like 2-chloro-5-methyl-3-nitrobenzoic acid, understanding its reactivity, particularly in reactions such as nitration or amination, is of significant interest.

DFT calculations can be used to model the entire reaction pathway, from reactants to products, identifying the high-energy transition state structures. For example, the mechanism of electrophilic nitration of benzoic acid has been studied computationally to understand the directing effects of the carboxyl group. mdpi.com Similar studies could elucidate the regioselectivity of further substitutions on the 2-chloro-5-methyl-3-nitrobenzoic acid ring, predicting whether incoming electrophiles would favor the remaining open positions.

By calculating the energy barriers for different potential reaction pathways, chemists can predict the major products of a reaction under various conditions. This is particularly useful in synthesis design, helping to optimize reaction yields and minimize the formation of unwanted byproducts. For instance, understanding the transition states in the synthesis of derivatives of 2-chloro-5-nitrobenzoic acid can lead to more efficient production methods. rsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built on the principle that the structural or physicochemical properties of a molecule, known as molecular descriptors, determine its chemical behavior.

For a class of compounds like substituted benzoic acids, QSRR studies can be developed to predict properties such as acidity (pKa), reaction rates, or even chromatographic retention times. Molecular descriptors can be derived from computational methods like DFT and include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

While a specific QSRR model for 2-chloro-5-methyl-3-nitrobenzoic acid has not been reported, studies on other substituted benzoic acids and nitroaromatic compounds demonstrate the feasibility of this approach. google.com By building a QSRR model based on a training set of related molecules with known reactivity data, the behavior of 2-chloro-5-methyl-3-nitrobenzoic acid could be predicted. This predictive capability is highly valuable in areas such as materials science and environmental chemistry for assessing the properties of new or uncharacterized compounds without the need for extensive experimental work.

Emerging Research Directions and Future Perspectives for 2 Chloro 5 Methyl 3 Nitrobenzoic Acid

Supramolecular Architectures and Self-Assembly Utilizing 2-chloro-5-methyl-3-nitrobenzoic acid

The architecture of 2-chloro-5-methyl-3-nitrobenzoic acid, possessing both a hydrogen-bond donor (carboxyl -OH) and acceptors (carboxyl C=O and nitro -NO₂), makes it an excellent candidate for constructing ordered supramolecular assemblies. Carboxylic acids are well-known to form robust hydrogen-bonded dimers through their carboxyl groups. nih.gov This self-assembly behavior is a foundational aspect of its crystal engineering.

While specific crystallographic studies for 2-chloro-5-methyl-3-nitrobenzoic acid are not widely published, the behavior of analogous compounds provides significant insight. For instance, the related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is known to form hydrogen-bonded dimers in the solid state. nih.gov Furthermore, 2-chloro-5-nitrobenzoic acid has been shown to form 2:1 complexes with pyrazine (B50134) through O-H···N hydrogen bonds, creating intricate networks. These examples strongly suggest that 2-chloro-5-methyl-3-nitrobenzoic acid can act as a versatile building block in co-crystallization, allowing for the design of multi-component crystals with tailored architectures and properties by selecting appropriate hydrogen-bond acceptors. The interplay of the chloro, methyl, and nitro groups can further steer the assembly process through weaker interactions like C-H···O bonds and π-π stacking, influencing the final three-dimensional structure.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid functionality of 2-chloro-5-methyl-3-nitrobenzoic acid makes it a prime ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), enabling the formation of multidimensional networks.

Research on the closely related 2-chloro-5-nitrobenzoic acid has demonstrated its capacity to act as a ligand, forming a one-dimensional coordination polymer with Europium(III) ions that exhibits red luminescence. chemicalbook.comsigmaaldrich.com This indicates that the electronic properties imparted by the nitro and chloro groups are conducive to creating photofunctional materials. By extension, 2-chloro-5-methyl-3-nitrobenzoic acid is a promising candidate for developing new MOFs. The methyl group can influence the pore size and surface properties of the resulting framework, while the chloro and nitro groups can serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications such as gas storage, separation, or catalysis.

Advancements in Catalysis Mediated by Derivatives of 2-chloro-5-methyl-3-nitrobenzoic acid

While 2-chloro-5-methyl-3-nitrobenzoic acid itself is not typically a catalyst, its derivatives are poised for applications in mediated catalysis, primarily as ligands for catalytically active metal centers or as precursors for organocatalysts. The synthesis of amides from carboxylic acids, for example, is a crucial industrial process often requiring catalysis. rsc.orgwikipedia.org

Derivatives of this acid can be synthesized to create more complex ligands. For instance, the reduction of the nitro group to an amine would yield 3-amino-2-chloro-5-methylbenzoic acid, a molecule with both carboxylate and amino coordinating groups, suitable for creating pincer-type ligands. Furthermore, related compounds like 2-chloro-5-nitrobenzoic acid undergo regioselective amination reactions to produce N-substituted 5-nitroanthranilic acid derivatives, which can be valuable intermediates in catalysis and materials science. chemicalbook.comsigmaaldrich.com The presence of multiple, electronically distinct functional groups on the 2-chloro-5-methyl-3-nitrobenzoic acid ring allows for its strategic incorporation into more complex catalytic systems.

Photophysical and Photochemical Properties of Functionalized Derivatives

Nitroaromatic compounds often possess interesting photophysical and photochemical properties, including luminescence and photosensitivity. The functionalization of 2-chloro-5-methyl-3-nitrobenzoic acid opens avenues for creating novel photoactive materials.

As previously mentioned, a coordination polymer derived from the related 2-chloro-5-nitrobenzoic acid and Eu(III) displays luminescence, a property stemming from the ligand-to-metal energy transfer. chemicalbook.comsigmaaldrich.com The nitro group, being strongly electron-withdrawing, can influence the electronic transitions within the molecule and any resulting metal complexes. It is highly probable that derivatives of 2-chloro-5-methyl-3-nitrobenzoic acid, particularly its metal complexes or esters, will exhibit unique photophysical behaviors. For example, methyl esters of related nitrobenzoic acids have been studied for their crystallographic and spectroscopic properties, which are foundational for understanding their photo-responsiveness. nih.govresearchgate.net Future research could focus on synthesizing and characterizing such derivatives to explore their potential in applications like organic light-emitting diodes (OLEDs), chemical sensors, or photodynamic therapy.

Opportunities in Fine Chemical and Specialty Material Synthesis

With its array of functional groups, 2-chloro-5-methyl-3-nitrobenzoic acid is a versatile platform for the synthesis of fine chemicals and specialty materials. Its commercial availability makes it an accessible starting material for multi-step organic synthesis. bldpharm.comsigmaaldrich.com The different reactivities of its functional groups—the carboxylic acid (esterification, amidation, reduction), the nitro group (reduction to amine), and the chloro group (nucleophilic aromatic substitution)—allow for a programmed, regioselective approach to building complex molecular targets.

For example, its structural motifs are found in precursors to pharmacologically active molecules. The related compound 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key precursor for a class of promising antitubercular agents. nih.gov Similarly, other derivatives of chloronitrobenzoic acids are used to synthesize potential antibacterial compounds and enzyme inhibitors. chemicalbook.com The specific substitution pattern of 2-chloro-5-methyl-3-nitrobenzoic acid makes it a unique building block for accessing novel chemical space in drug discovery and agrochemical development. Its potential as an intermediate in the synthesis of dyes, polymers, and other high-performance materials remains a rich area for exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nitration and halogenation of precursor benzoic acid derivatives. For example, nitration of 2-chloro-5-methylbenzoic acid using mixed nitric-sulfuric acid at controlled temperatures (0–20°C) minimizes byproducts. Chlorination can be achieved using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) at reflux (40–50°C) . Solvent choice (e.g., benzene vs. DCM) and reaction time (1–12 hours) significantly affect selectivity. Post-reaction purification via recrystallization (ethanol/water) improves purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-chloro-5-methyl-3-nitrobenzoic acid?

  • Methodology :

  • ¹H/¹³C NMR : The aromatic proton environment (e.g., deshielded protons near nitro and chloro groups) and methyl group signals (~2.3 ppm) confirm substitution patterns.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 215 (M⁺) and fragment ions (e.g., loss of COOH or NO₂) align with the molecular formula C₈H₆ClNO₄ .

Q. What are the solubility properties of 2-chloro-5-methyl-3-nitrobenzoic acid in common solvents, and how do they impact purification?

  • Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility tests at 25°C show ethanol/water mixtures (1:3 v/v) as optimal for recrystallization. Differential scanning calorimetry (DSC) confirms melting points (~137–139°C) to assess purity .

Advanced Research Questions

Q. How can conflicting crystallographic data for 2-chloro-5-methyl-3-nitrobenzoic acid be resolved to determine accurate bond angles and packing structures?

  • Methodology : X-ray diffraction data refinement using SHELXL or WinGX can address ambiguities. For example, anisotropic displacement parameters for the nitro group may require iterative refinement cycles. Hydrogen bonding networks (e.g., carboxylic acid dimerization) are analyzed via ORTEP-3 visualization to validate intermolecular interactions .

Q. What mechanistic insights explain the regioselective nitration of 2-chloro-5-methylbenzoic acid to form the 3-nitro derivative?

  • Methodology : Computational studies (DFT) reveal that electron-withdrawing groups (Cl, COOH) direct nitration to the meta position. Kinetic experiments under varying acid concentrations (H₂SO₄/HNO₃ ratios) show that higher acidity accelerates nitronium ion (NO₂⁺) formation, favoring regioselectivity. Competing pathways (e.g., para nitration) are suppressed at low temperatures (<10°C) .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be analyzed to identify synthetic impurities or tautomeric forms?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals; cross-peaks between methyl protons and aromatic carbons confirm substituent positions.
  • Variable Temperature NMR : Detects tautomerism (e.g., keto-enol shifts in derivatives) by observing signal coalescence at elevated temperatures.
  • HPLC-MS : Identifies impurities (e.g., unreacted precursors or di-nitration byproducts) via retention time and m/z matching .

Q. What strategies enable the synthesis of bioactive derivatives (e.g., herbicidal or pharmaceutical analogs) from 2-chloro-5-methyl-3-nitrobenzoic acid?

  • Methodology :

  • Esterification : React with alcohols (e.g., methanol, benzyl alcohol) under acidic conditions to yield ester derivatives.
  • Amide Formation : Coupling with amines (e.g., aniline) using EDCI/HOBt activates the carboxylic acid for nucleophilic attack.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., sulfonamide synthesis) .

Key Recommendations for Researchers

  • Use SHELXL for high-resolution crystallographic refinement to resolve structural ambiguities .
  • Prioritize low-temperature nitration (<10°C) to maximize regioselectivity .
  • Employ tandem HPLC-MS for impurity profiling in synthetic batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.